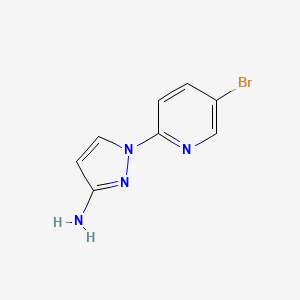

![molecular formula C23H25N3O6 B2978380 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891125-49-8](/img/structure/B2978380.png)

4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 127.6±0.4 cm3, and a molar volume of 389.9±3.0 cm3 . It has 11 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . The compound has a polar surface area of 141 Å2 and a polarizability of 50.6±0.5 10-24 cm3 . Its surface tension is 52.5±3.0 dyne/cm .Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, including structures similar to 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit promising anticancer activities. For instance, a study by Ravinaik et al. (2021) on substituted benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Similar findings were reported by Salahuddin et al. (2014), where 1,3,4-oxadiazole derivatives showed significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Enzyme Inhibition

The enzyme inhibitory properties of 1,3,4-oxadiazole derivatives have been explored, with studies indicating potential for treating conditions like dementias and myasthenia gravis. A study by Pflégr et al. (2022) on 5-aryl-1,3,4-oxadiazoles found that these compounds exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing lower IC50 values against AChE than established drugs (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been investigated. A study highlighted the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which showed good antibacterial activity against Staphylococcus aureus, and potent antioxidant activity, indicating a potential for antimicrobial applications (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Mechanism of Action

Mode of Action

Compounds containing a 1,3,4-oxadiazole ring are often involved in interactions with biological targets through the formation of hydrogen bonds and dipole-dipole interactions .

Biochemical Pathways

Compounds containing a 1,3,4-oxadiazole ring have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Given the wide range of biological activities associated with 1,3,4-oxadiazole derivatives, it’s possible that this compound could have multiple effects at the cellular level .

Properties

IUPAC Name |

4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-5-29-18-12-17(13-19(30-6-2)20(18)31-7-3)22-25-26-23(32-22)24-21(28)16-10-8-15(9-11-16)14(4)27/h8-13H,5-7H2,1-4H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZJFPNKJYAHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)

![3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2978303.png)

![1-({Benzyl[(oxolan-2-yl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2978305.png)

![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2978313.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)

![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2978319.png)